molecular formula C8H10FNO B037645 2-(3-Fluorophenoxy)ethylamine CAS No. 120351-93-1

2-(3-Fluorophenoxy)ethylamine

Cat. No. B037645
CAS RN: 120351-93-1
M. Wt: 155.17 g/mol
InChI Key: UTSSEDORJLCBMS-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)ethylamine, also known as 3-FPEA, is an organic compound that is a derivative of aniline. It is a colorless solid that is soluble in organic solvents, and has a melting point of 95-97 °C. 3-FPEA has been studied for its potential uses in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.

Scientific Research Applications

1. Pharmaceutical Applications

  • 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, including 2-(3-Fluorophenoxy)ethylamine, are investigated for their anti-dopaminergic properties. These compounds are useful in treating schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).

2. Chemical Structure and Bonding Analysis

  • The molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes have been studied. These findings are important for understanding the properties and potential applications of such compounds, including derivatives like this compound (Macleod & Simons, 2004).

3. Intracellular pH Measurement

  • Fluorinated analogs of 2-aminophenol, closely related to this compound, have been developed as pH-sensitive probes. These compounds are valuable in biological research for measuring intracellular pH levels (Rhee, Levy, & London, 1995).

4. Synthesis and Receptor Binding

  • Studies on the synthesis and dopamine receptor affinities of this compound derivatives highlight their potential application in neurological research and drug development (Claudi et al., 1990).

5. Chemical Synthesis Methods

  • The synthesis methods for compounds like 2-(p-Nitrophenoxy)ethylamine and its derivatives provide insights into the chemical properties and potential applications of this compound (Knipe, Sridhar, & Lound-Keast, 1977).

6. Anaerobic Biotransformation Studies

  • Isomeric fluorophenols, related to this compound, have been used to investigate the transformation of phenol to benzoate by anaerobic consortia, revealing the metabolic pathways of these compounds (Genthner, Townsend, & Chapman, 1989).

7. Macrocyclic Complex Synthesis

  • Research on dinuclear macrocyclic complexes using derivatives of this compound has implications for the development of new materials with potential applications in catalysis and materials science (Cheng et al., 2015).

Safety and Hazards

“2-(3-Fluorophenoxy)ethylamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It has been used as a reagent in the synthesis of neuronal nitric oxide synthase inhibitors , suggesting that it may interact with nitric oxide synthase enzymes.

Mode of Action

As a reagent in the synthesis of neuronal nitric oxide synthase inhibitors , it may contribute to the inhibition of these enzymes, thereby reducing the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Biochemical Pathways

Given its use in the synthesis of neuronal nitric oxide synthase inhibitors , it can be inferred that it may influence the nitric oxide signaling pathway.

Result of Action

As a reagent in the synthesis of neuronal nitric oxide synthase inhibitors , it may contribute to the reduction of nitric oxide levels, potentially affecting various cellular processes regulated by this molecule.

properties

IUPAC Name

2-(3-fluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSEDORJLCBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557913
Record name 2-(3-Fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120351-93-1
Record name 2-(3-Fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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